molecular formula C27H32N2O6 B613362 Fmoc-Val-Thr(Psi(Me,Me)pro)-OH CAS No. 168216-05-5

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B613362
CAS No.: 168216-05-5
M. Wt: 480.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), threonine (Thr), and a pseudoproline (Psi) residue. The pseudoproline residue is modified with methyl groups (Me) to enhance the stability and solubility of the peptide.

Scientific Research Applications

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based therapeutics.

  • **Biological Studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The pseudoproline residue is introduced at the appropriate position in the sequence to enhance the peptide’s properties.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields and purity. The use of high-quality reagents and optimized reaction conditions is crucial for achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Removal of the peptide from the solid support using a cleavage reagent such as trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF.

    Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, with the pseudoproline residue enhancing its stability and solubility.

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMOLWFENHTLNA-XARZLDAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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